

Application Notes and Protocols for Thiopropionamide-Mediated Reactions

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Compound of Interest		
Compound Name:	Thiopropionamide	
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Introduction

Thiopropionamide is a simple thioamide that holds potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Thioamides, the sulfur analogs of amides, exhibit unique chemical properties and a diverse range of biological activities, including antimicrobial, antifungal, and anticancer effects. These properties make them attractive moieties in drug design and medicinal chemistry.

These application notes provide an overview of the experimental setup for key reactions involving **thiopropionamide**, including its synthesis and its use in the construction of heterocyclic systems. Furthermore, protocols for evaluating its potential biological activity are presented. While specific quantitative data for **thiopropionamide** is emerging, this document provides generalized procedures and data presentation formats that can be adapted as more specific information becomes available.

Data Presentation

Table 1: Synthesis of Thiopropionamide from Propionamide



Reagent	Molar Ratio (to Propiona mide)	Solvent	Temperat ure (°C)	Reaction Time (h)	Yield (%)	Referenc e
Lawesson' s Reagent	0.5	Toluene	110	4	[Data not available]	General Protocol
Phosphoru s Pentasulfid e (P ₂ S ₅)	0.2	Pyridine	100	6	[Data not available]	General Protocol

Note: The yields for the synthesis of **thiopropionamide** are not explicitly available in the reviewed literature. The provided reaction conditions are based on general protocols for the thionation of primary amides. Optimization of these conditions is recommended to achieve the best results.

Table 2: Antifungal Activity of Various Agents against

Aspergillus niger

Compound	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
Thiopropionamide	[Data not available]	-
Amphotericin B	0.094–32[1]	[1]
Itraconazole	0.19–32[1]	[1]
Voriconazole	0.023–32[1]	[1]
T-2307	0.0156 - 1[2]	[2]

Note: Specific MIC values for **thiopropionamide** against Aspergillus niger were not found in the surveyed literature. The table provides a comparative reference of MIC values for known antifungal agents. Experimental determination of the MIC for **thiopropionamide** is required to ascertain its antifungal potency.



Experimental Protocols Protocol 1: Synthesis of Thiopropionamide from Propionamide using Lawesson's Reagent

Objective: To synthesize thiopropionamide by thionation of propionamide.

Materials:

- Propionamide
- · Lawesson's Reagent
- Anhydrous Toluene
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography
- Round-bottom flask
- · Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

Procedure:

• In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propionamide (1.0 eq) in anhydrous toluene.



- Add Lawesson's Reagent (0.5 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 110°C) and stir for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl
 acetate gradient to obtain pure thiopropionamide.
- Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Hantzsch Thiazole Synthesis using Thiopropionamide and an α -Halo Ketone

Objective: To synthesize a 2-alkyl-4-substituted-thiazole via the Hantzsch thiazole synthesis.

Materials:

- Thiopropionamide
- An α-halo ketone (e.g., 2-bromoacetophenone)
- Ethanol
- Sodium carbonate solution (5%)



- · Buchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Dissolve thiopropionamide (1.0 eq) in ethanol in a round-bottom flask.
- Add the α -halo ketone (1.0 eq) to the solution.
- Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the reaction mixture by adding a 5% sodium carbonate solution dropwise until the product precipitates.
- Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Wash the solid with cold water.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiazole derivative.
- Confirm the structure of the product by ¹H NMR, ¹³C NMR, and melting point determination. [3][4][5]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) against Aspergillus niger

Objective: To determine the antifungal activity of **thiopropionamide** against the fungal strain Aspergillus niger.

Materials:

Thiopropionamide



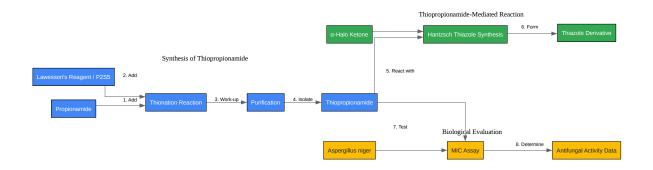
- Aspergillus niger strain (e.g., ATCC 16404)
- Sabouraud Dextrose Broth (SDB)
- Dimethyl sulfoxide (DMSO)
- Sterile 96-well microplates
- Spectrophotometer (plate reader)
- Positive control (e.g., Amphotericin B)
- Negative control (medium with DMSO)

Procedure:

- Prepare a stock solution of thiopropionamide in DMSO.
- Prepare a standardized inoculum of Aspergillus niger spores in SDB.
- In a 96-well microplate, perform serial two-fold dilutions of the thiopropionamide stock solution in SDB to achieve a range of desired concentrations.
- Add the Aspergillus niger inoculum to each well.
- Include positive control wells (containing a known antifungal agent) and negative control
 wells (containing only the medium and DMSO at the same concentration as the test wells).
- Incubate the microplate at an appropriate temperature (e.g., 28-30°C) for 48-72 hours.
- Determine the MIC by visual inspection for the lowest concentration of thiopropionamide
 that inhibits visible growth of the fungus. Alternatively, measure the optical density at 600 nm
 using a microplate reader. The MIC is the lowest concentration that shows a significant
 reduction in growth compared to the negative control.

Visualizations

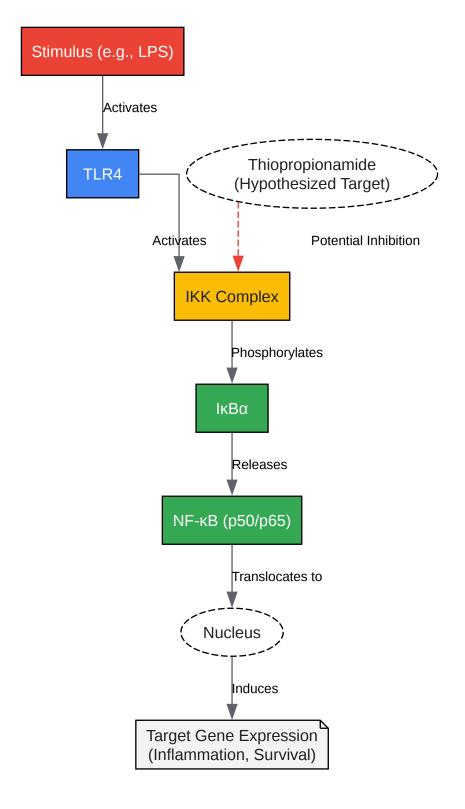




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Caption: Experimental workflow for the synthesis, reaction, and biological evaluation of **thiopropionamide**.

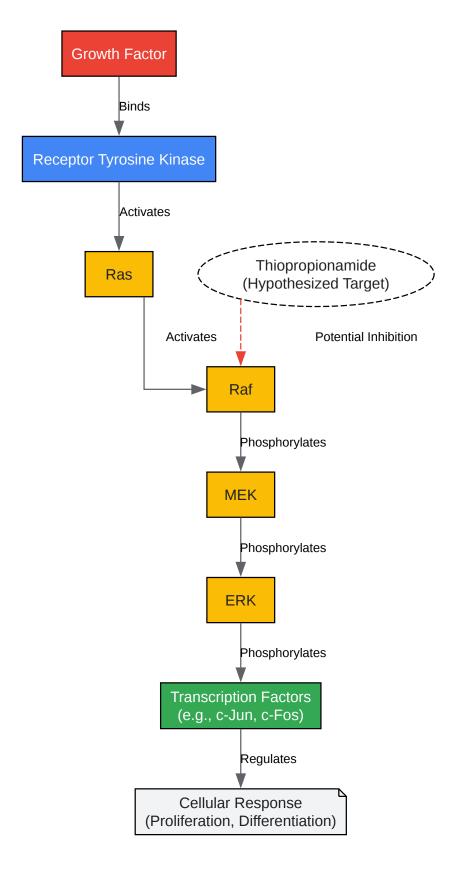




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Caption: Hypothesized modulation of the NF-κB signaling pathway by **thiopropionamide**.[6][7] [8][9][10]





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Caption: Hypothesized modulation of the MAPK signaling pathway by **thiopropionamide**.[11] [12][13][14][15]

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